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Compound of Interest

Compound Name: Tiotidine

Cat. No.: B1662263

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist that has been instrumental
in the study of gastric acid secretion and the broader pharmacology of histamine receptors.
This technical guide provides an in-depth overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of Tiotidine. Detailed methodologies for key
experimental assays are provided, and the relevant signaling pathways are visualized to
facilitate a comprehensive understanding of its mechanism of action. All quantitative data are
summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identity

Tiotidine is a synthetic compound belonging to the guanidine and thiazole classes of organic
molecules. It is an achiral molecule.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1662263?utm_src=pdf-interest
https://www.benchchem.com/product/b1662263?utm_src=pdf-body
https://www.benchchem.com/product/b1662263?utm_src=pdf-body
https://www.benchchem.com/product/b1662263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
2-Cyano-1-[2-[[[2-[(diaminomethylene)amino]-4-

IUPAC Name .y [l F( Y ) o )
thiazolylmethyl]thio]ethyl]-3-methylguanidine

CAS Number 69014-14-8

Molecular Formula C10H16NsS:2

Molecular Weight 312.41 g/mol [1]
SMILES CN\C(NCCSCC1=CSC(\N=C(/N)N)=N1)=N/C#N
InChl Key YDDXVAXDYKBWDX-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of Tiotidine are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile. While experimental data for some properties are not

readily available in the public domain, known values and predicted data are presented below.

Property Value Source
pKa Data not available
logP Data not available

Aqueous Solubility

Data not available

Solubility in Ethanol

Soluble to 10 mM R&D Systems

Solubility in DMSO

Soluble to 100 mM R&D Systems

Pharmacological Properties

Tiotidine is a highly potent and selective antagonist of the histamine H2 receptor. Notably,

further studies have characterized it as an inverse agonist, meaning it not only blocks the

action of histamine but also reduces the basal activity of the receptor.[2]
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Parameter

Value

Species/System

Target

Histamine H2 Receptor

Pharmacological Action

Inverse Agonist

pA2

73-7.8

Guinea-pig right atrium

Ki (inhibition of cAMP)

4x10°8M

Dispersed mucosal cells from

guinea pig stomach|3]

Binding Affinity (K9)

High affinity site: 2.2 + 0.8
nMLow affinity site: 20 + 3 nM

U-937 cells

Potency vs. Cimetidine

Approximately 8 times more
potent on a molar basis as an
inhibitor of gastric acid

secretion

Human

Tiotidine exhibits negligible activity at histamine H1 and H3 receptors, highlighting its

selectivity for the H2 receptor subtype.[4]

Signaling Pathway

Tiotidine exerts its pharmacological effects by modulating the signaling pathway of the

histamine H2 receptor, which is a G-protein coupled receptor (GPCR).
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Caption: Histamine H2 receptor signaling pathway and the inhibitory action of Tiotidine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
pharmacological properties of Tiotidine.

Radioligand Binding Assay using [®*H]-Tiotidine

This assay is used to determine the binding affinity of Tiotidine to the histamine H2 receptor.
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1. Membrane Preparation
- Homogenize cells/tissues expressing H2 receptors.
- Isolate membrane fraction by centrifugation.

!

2. Incubation
- Incubate membrane preparation with increasing
concentrations of [3H]-Tiotidine.
- Include parallel tubes with excess unlabeled
Tiotidine to determine non-specific binding.

'

3. Separation
- Rapidly filter the incubation mixture through
glass fiber filters to separate bound and free radioligand.

|

4. Washing
- Wash filters with ice-cold buffer to remove
unbound [3H]-Tiotidine.

!

5. Scintillation Counting
- Place filters in scintillation vials with cocktail.
- Quantify radioactivity using a scintillation counter.

!

6. Data Analysis
- Calculate specific binding (Total - Non-specific).
- Determine Kd and Bmax by Scatchard analysis
or non-linear regression.

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay using [3H]-Tiotidine.

Detailed Steps:

 Membrane Preparation:

o Cells or tissues expressing the histamine H2 receptor are homogenized in a suitable buffer
(e.g., 50 mM Tris-HCI, pH 7.4).
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o The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

o The supernatant is then centrifuged at high speed to pellet the membrane fraction. The
pellet is washed and resuspended in the assay buffer.

Incubation:

o In a series of tubes, a constant amount of membrane preparation is incubated with
increasing concentrations of [3H]-Tiotidine.

o A parallel set of tubes is prepared with the addition of a high concentration of unlabeled
Tiotidine (e.g., 10 uM) to determine non-specific binding.

o The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a
sufficient time to reach equilibrium.

Separation of Bound and Free Ligand:

o The incubation is terminated by rapid filtration through glass fiber filters using a cell
harvester. The filters trap the membranes with the bound radioligand, while the free
radioligand passes through.

Washing:

o The filters are washed multiple times with ice-cold assay buffer to remove any remaining
unbound radioligand.

Quantification of Radioactivity:

o The filters are placed in scintillation vials containing a scintillation cocktail.

o The amount of radioactivity on each filter is quantified using a liquid scintillation counter.
Data Analysis:

o Specific binding is calculated by subtracting the non-specific binding from the total binding
at each concentration of [*H]-Tiotidine.
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o The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are
determined by analyzing the specific binding data using Scatchard analysis or non-linear
regression.

cAMP Level Determination Assay

This functional assay measures the effect of Tiotidine on the intracellular levels of cyclic AMP
(cAMP), a second messenger in the histamine H2 receptor signaling pathway.

1. Cell Culture
- Culture cells expressing histamine H2 receptors
(e.g., U-937 or transfected HEK293 cells).

2. Cell Treatment
- Pre-incubate cells with a phosphodiesterase inhibitor
(e.g., IBMX) to prevent cAMP degradation.
- Treat cells with varying concentrations of Tiotidine.

!

3. Agonist Stimulation (Optional)
- To measure antagonist effect, stimulate cells with
a known concentration of histamine after Tiotidine pre-incubation.

!

4. Cell Lysis
- Terminate the reaction and lyse the cells to
release intracellular cAMP.

|

5. cAMP Quantification
- Measure cAMP levels in the cell lysates using a
competitive immunoassay (e.g., ELISA, HTRF).

|

6. Data Analysis
- Generate dose-response curves to determine
the ICso of Tiotidine.

Click to download full resolution via product page
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Caption: Workflow for a cAMP level determination assay.
Detailed Steps:
e Cell Culture:

o Cells endogenously expressing the histamine H2 receptor (e.g., U-937 cells) or cells
transiently or stably transfected with the receptor (e.g., HEK293 cells) are cultured to an
appropriate density.

e Cell Treatment:
o The cells are harvested and resuspended in a physiological buffer.

o To prevent the degradation of cCAMP, the cells are pre-incubated with a phosphodiesterase
inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).

o The cells are then treated with various concentrations of Tiotidine. To measure its inverse
agonist activity, no further stimulation is needed.

e Agonist Stimulation (for antagonist activity):

o To characterize Tiotidine as an antagonist, after pre-incubation with the compound, the
cells are stimulated with a fixed concentration of histamine (typically the ECso or ECso) to
induce cAMP production.

e Cell Lysis:

o The reaction is stopped at a specific time point, and the cells are lysed to release the
intracellular cAMP.

e CAMP Quantification:

o The concentration of CAMP in the cell lysates is measured using a commercially available
kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-
Resolved Fluorescence (HTRF) assay. These assays are typically based on the principle
of competitive binding.
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o Data Analysis:

o The results are used to generate dose-response curves, from which the half-maximal
inhibitory concentration (ICso) of Tiotidine can be calculated. This value represents the
concentration of Tiotidine required to inhibit 50% of the maximal response (either basal or
histamine-stimulated).

Conclusion

Tiotidine is a well-characterized and valuable pharmacological tool for the investigation of the
histamine H2 receptor. Its high potency and selectivity, coupled with its inverse agonist
properties, have provided significant insights into the molecular mechanisms of H2 receptor
function and signaling. The experimental protocols detailed in this guide serve as a foundation
for the continued study of this and other related compounds in both basic research and drug
development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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